molecular formula C6H11NO4 B1248547 (S,S)-2,2'-iminodipropanoic acid

(S,S)-2,2'-iminodipropanoic acid

Cat. No.: B1248547
M. Wt: 161.16 g/mol
InChI Key: FIOHTMQGSFVHEZ-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S,S)-2,2'-iminodipropanoic acid is a 2,2'-iminodipropanoic acid. It is an enantiomer of a (R,R)-2,2'-iminodipropanoic acid.

Scientific Research Applications

1. Chemical Exchange Saturation Transfer (CEST) Contrast Agent

(S,S)-2,2'-iminodipropanoic acid has been explored in the realm of magnetic resonance imaging (MRI). Specifically, the exchange properties of the imino and hydroxyl protons of certain compounds allow them to be used as CEST contrast agents, which can enhance MRI techniques. For example, the research by Snoussi, Bulte, Guéron, and van Zijl (2003) demonstrated the use of polyuridilic acid (poly(rU)), which possesses similar properties, for enhancing MRI visibility. This could suggest potential applications for this compound in MRI contrast enhancement, especially in medical diagnostics and research (Snoussi et al., 2003).

2. Coordination Polymers in Material Science

In material science, this compound has been involved in the synthesis of coordination polymers. For instance, Abuhmaiera et al. (2009) synthesized new polycarboxylate ligands, including 2-(carboxyphenyl)iminodipropanoic acid, to understand the influence of the ligand on crystal growth. These coordination polymers have potential applications in catalysis, gas storage, and molecular separation, highlighting the versatility of this compound in material science (Abuhmaiera et al., 2009).

3. Biochemical Analysis and Protein Engineering

In biochemistry, derivatives of this compound play a role in protein engineering and analysis. Lee et al. (2009) described the incorporation of a fluorescent amino acid derivative into proteins in yeast, which is crucial for studying protein structure and interactions. This kind of research underscores the importance of this compound derivatives in advancing our understanding of protein dynamics and interactions (Lee et al., 2009).

Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

(2S)-2-[[(1S)-1-carboxyethyl]amino]propanoic acid

InChI

InChI=1S/C6H11NO4/c1-3(5(8)9)7-4(2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1

InChI Key

FIOHTMQGSFVHEZ-IMJSIDKUSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N[C@@H](C)C(=O)O

SMILES

CC(C(=O)O)NC(C)C(=O)O

Canonical SMILES

CC(C(=O)O)NC(C)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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